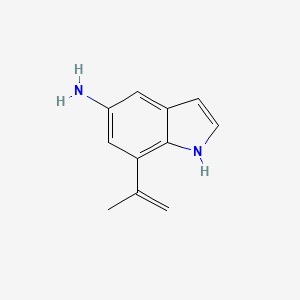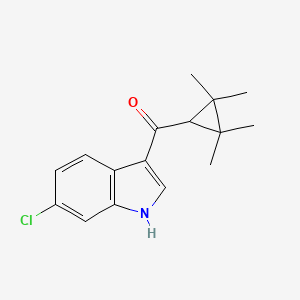![molecular formula C12H9N3O2 B8357426 3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one](/img/structure/B8357426.png)
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one consists of a quinazolinone core with an amino group at the 3-position and a hydroxyl group at the 9-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a cyclization reaction where 2-aminobenzamide reacts with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinazolinone core.
Industrial Production Methods
Industrial production of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target proteins, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar quinazolinone core but different substituents.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Tetrahydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Uniqueness
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H9N3O2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9N3O2/c13-12-14-9-4-2-6-1-3-7(16)5-8(6)10(9)11(17)15-12/h1-5,16H,(H3,13,14,15,17) |
Clave InChI |
WPKWPICWYRCHKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-2-(4-nitrophenylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8357398.png)



![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)


